

Application Note: Sample Preparation for Chloramphenicol Analysis in Honey

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Compound of Interest

Compound Name: Chloramphenicol-d4

Cat. No.: B12403543

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Introduction

Chloramphenicol (CAP) is a broad-spectrum antibiotic that has been banned for use in food-producing animals, including honeybees, in many countries due to its potential adverse effects on human health, such as aplastic anemia.[1][2] The European Union has set a minimum required performance level (MRPL) of 0.3 µg/kg for CAP in food of animal origin.[3] Consequently, sensitive and reliable analytical methods are crucial for monitoring CAP residues in honey to ensure food safety and compliance with regulations.

A critical step in the analysis of chloramphenicol in honey is the sample preparation, which aims to extract CAP from the complex honey matrix and remove interfering substances.[4][5] The high sugar content and complex composition of honey can cause matrix effects, such as ion suppression, which can interfere with accurate quantification by techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[4] This application note provides detailed protocols for common and effective sample preparation techniques for the analysis of chloramphenicol in honey, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Experimental Protocols

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the cleanup and pre-concentration of chloramphenicol from honey extracts.^{[2][4][6]} It offers good recovery and cleanup efficiency.

Materials and Reagents:

- Honey sample
- Deionized water
- Ethyl acetate^{[4][6]}
- Methanol^[6]
- SPE cartridges (e.g., CHROMABOND® HLB)^{[6][7]}
- Centrifuge
- Nitrogen evaporator
- Vortex mixer

Protocol:

- Sample Pre-treatment:
 - Weigh 5 g of honey into a 50 mL centrifuge tube.^[6]
 - Add 4 mL of deionized water and vortex vigorously for 30 seconds to dissolve the honey.
^[6]
 - Add 15 mL of ethyl acetate and vortex vigorously for 30 seconds.^[6]
 - Centrifuge at 3000 rpm for 10 minutes.^[6]
 - Transfer 12 mL of the upper ethyl acetate layer to a new tube.^[6]
 - Evaporate the extract to dryness under a gentle stream of nitrogen at 40 °C.^[6]
 - Reconstitute the residue in 10 mL of deionized water.^{[6][7]}

- SPE Cartridge Conditioning:
 - Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.[\[6\]](#)
- Sample Loading:
 - Load the entire 10 mL of the reconstituted sample extract onto the conditioned SPE cartridge at a flow rate of approximately 3 mL/min.[\[6\]](#)
- Washing:
 - Wash the cartridge with 5 mL of deionized water to remove sugars and other polar interferences.[\[6\]](#)
- Drying:
 - Dry the cartridge by applying a vacuum or passing air through it for 5-10 minutes.[\[6\]](#)
- Elution:
 - Elute the chloramphenicol from the cartridge with 5 mL of a mixture of ethyl acetate and methanol (e.g., 80:20, v/v).[\[6\]](#)
- Final Preparation:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[\[6\]](#)

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic and straightforward method for extracting chloramphenicol from honey.[\[8\]](#) It is based on the partitioning of the analyte between two immiscible liquid phases.

Materials and Reagents:

- Honey sample
- Deionized water
- Ethyl acetate[8]
- Centrifuge
- Nitrogen evaporator
- Vortex mixer

Protocol:

- Sample Preparation:
 - Weigh 1 g of honey into a centrifuge tube.[8]
 - Add 1 mL of deionized water and vortex for one minute to dissolve the honey.[8]
- Extraction:
 - Add 6 mL of ethyl acetate to the tube and vortex for 10 minutes.[8]
 - Centrifuge at 10,000 rpm for 10 minutes at 5 °C.[8]
- Collection and Evaporation:
 - Carefully collect the upper organic layer (ethyl acetate) and transfer it to a clean tube.[8]
 - Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 50 °C.[8]
- Reconstitution:
 - Reconstitute the dried residue in 1 mL of a water and methanol mixture (e.g., 95:5, v/v).[8]
 - Filter the reconstituted solution through a 0.2 µm syringe filter before injection into the LC-MS/MS system.[8]

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has gained popularity for the analysis of various residues in food matrices due to its simplicity, speed, and minimal solvent usage.[\[9\]](#)[\[10\]](#)

Materials and Reagents:

- Honey sample
- Deionized water
- Acetonitrile[\[11\]](#)
- Sodium chloride (NaCl)[\[11\]](#)
- Primary secondary amine (PSA) sorbent
- Centrifuge
- Vortex mixer

Protocol:

- Sample Preparation and Extraction:
 - Weigh 1 g of honey into a 50 mL centrifuge tube.[\[11\]](#)
 - Add 5 mL of deionized water and vortex for 2 minutes to dissolve the honey.[\[11\]](#)
 - Add 10 mL of acetonitrile and 1 g of sodium chloride.[\[11\]](#)
 - Vortex the tube vigorously for 1 minute to ensure thorough mixing and partitioning.
 - Centrifuge at 4000 rpm for 5 minutes.[\[11\]](#)
- Dispersive SPE (d-SPE) Cleanup:

- Transfer an aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing PSA sorbent.
- Vortex for 30 seconds to facilitate the removal of interfering substances.
- Centrifuge at high speed for 2 minutes.
- Final Preparation:
 - Take the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[\[11\]](#)

Data Presentation

The performance of different sample preparation methods for chloramphenicol analysis in honey is summarized in the table below. This data is compiled from various studies and provides a comparative overview of their effectiveness.

| Method | Recovery (%) | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Reference(s) |
|--------------------------------|--------------|----------------------------------|---------------------------------------|--|
| Solid-Phase Extraction (SPE) | 90 - 96 | 0.05 - 0.19 | 0.1 - 0.3 | [2] [7] [12] |
| Liquid-Liquid Extraction (LLE) | 80 - 120 | 0.025 | 0.05 | [8] |
| QuEChERS | 95.6 - 99.3 | 0.02 - 0.045 | 0.15 - 0.20 | [9] [13] |
| Automated Online Extraction | 80.9 - 96.0 | 0.023 | 0.047 | [3] |
| Salting-Out Assisted LLE | >95 | - | 0.15 | [14] [15] |

Note: The reported values can vary depending on the specific laboratory conditions, instrumentation, and honey matrix.

Mandatory Visualization

The following diagrams illustrate the workflows of the described sample preparation methods.



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Caption: Solid-Phase Extraction (SPE) Workflow.



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Caption: Liquid-Liquid Extraction (LLE) Workflow.



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Caption: QuEChERS Workflow.

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